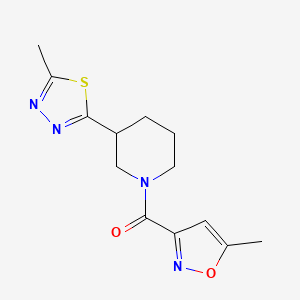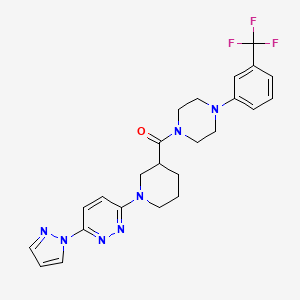![molecular formula C7H9F2IN2O B2380212 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole CAS No. 1856041-79-6](/img/structure/B2380212.png)
3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as DFE-1 and has a molecular formula of C8H9F2IN2O.
Aplicaciones Científicas De Investigación
3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole has potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Another potential application of 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole is in the field of neuroscience. It has been found to exhibit neuroprotective effects against oxidative stress-induced neurotoxicity. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs results in the upregulation of tumor suppressor genes and downregulation of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and physiological effects:
3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, it has been found to exhibit neuroprotective effects against oxidative stress-induced neurotoxicity and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole in lab experiments is its potent antitumor activity against various cancer cell lines. It can be used to study the mechanism of action of HDAC inhibitors and their potential applications in cancer therapy. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for use in lab experiments.
Direcciones Futuras
There are several future directions for the research on 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole. One of the potential directions is to study its potential applications in combination therapy with other anticancer drugs. Another potential direction is to study its potential applications in the treatment of other neurodegenerative diseases such as Parkinson's disease. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole is a complex process that involves multiple steps. The first step involves the reaction of 2,2-difluoroethanol with 4-iodo-1-methyl-1H-pyrazole in the presence of a strong base such as potassium hydroxide. This reaction results in the formation of 4-iodo-1-methyl-3-(2,2-difluoroethoxy)methyl-1H-pyrazole. The second step involves the reaction of the intermediate product with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with an amine to form the desired product, 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole.
Propiedades
IUPAC Name |
3-(2,2-difluoroethoxymethyl)-4-iodo-1-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2IN2O/c1-12-2-5(10)6(11-12)3-13-4-7(8)9/h2,7H,3-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGISATVGUFSOKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCC(F)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

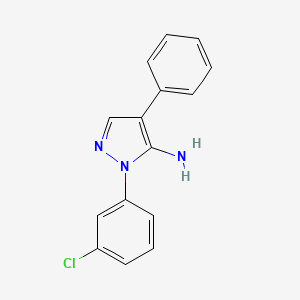
![2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2380130.png)
![5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2380131.png)
![4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2380133.png)
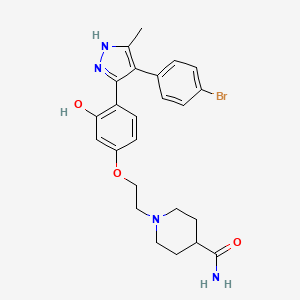
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2380136.png)
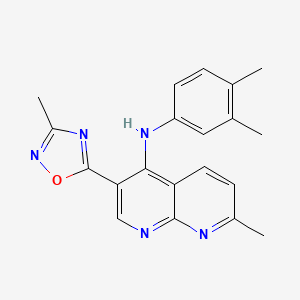

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime](/img/structure/B2380144.png)

